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Yttrium oxide

Solid-state lasers Thermal management Transparent ceramics

Y₂O₃ is a cubic sesquioxide (Tm=2439°C) that solves critical pain points in laser gain media and semiconductor chamber components. Alternatives like Al₂O₃ or YAG underperform by factors of 2× to 30× in thermal conductivity and plasma resistance. - **Thermal management:** 27 W/m·K at 300 K (2× YAG) → mitigates thermal lensing in high-power lasers (>1 kW). - **Plasma resistance:** Etch rate 36 nm/h in CF₄/Ar/O₂ → 30× lower than Al₂O₃ → extends chamber PM cycles. - **Optical & dielectric:** 0.23-8.0 µm transparency, κ=14-18 → enables MWIR windows & high-κ gate stacks. Supplied as powder or transparent ceramic preforms.

Molecular Formula Y2O3
O3Y2
Molecular Weight 225.810 g/mol
CAS No. 11130-29-3
Cat. No. B3417663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium oxide
CAS11130-29-3
Molecular FormulaY2O3
O3Y2
Molecular Weight225.810 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Y+3].[Y+3]
InChIInChI=1S/3O.2Y/q3*-2;2*+3
InChIKeyRUDFQVOCFDJEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Oxide Material Identity and Selection


Yttrium oxide (Y₂O₃, yttria) is a cubic rare-earth sesquioxide with a melting point of 2439 ± 12 °C, a wide band gap of ~5.5–5.8 eV, and a high dielectric constant (ε = 14–18) [1]. It serves as a premier host lattice for trivalent rare-earth dopants, offering phonon energies as low as ~550 cm⁻¹, broad optical transparency from 0.23 to 8.0 µm, and high thermal conductivity of ~27 W/m·K at 300 K—approximately twice that of Y₃Al₅O₁₂ (YAG) [2]. These properties position Y₂O₃ as a differentiated candidate in solid-state lasers, high-κ gate dielectrics, plasma-resistant semiconductor chamber ceramics, and broadband infrared optics.

Host Lattice Cubic rare-earth sesquioxide, wide band gap
Thermal High thermal conductivity for solid-state lasers
Optical Broad transparency UV through mid-IR
Phonon Low phonon cutoff for efficient luminescence

Why Yttrium Oxide Cannot Be Substituted


Despite belonging to the broader class of refractory oxides, Y₂O₃ possesses a unique combination of properties that no single alternative simultaneously delivers. Alumina (Al₂O₃) offers lower cost but suffers from ~30× higher plasma etch rate and narrower IR transparency [1]. YAG provides an established laser host but has roughly half the thermal conductivity, limiting heat dissipation under high-power operation . Zirconia (ZrO₂) undergoes disruptive monoclinic–tetragonal–cubic phase transformations absent in Y₂O₃ [2]. Among sesquioxides, Lu₂O₃ and Sc₂O₃ have higher phonon energies that increase non-radiative transition probabilities [3]. Silicon dioxide (SiO₂) has a dielectric constant ~4× lower, making Y₂O₃ indispensable for high-κ gate dielectric scaling. The quantitative evidence below demonstrates that apparently similar oxides diverge in performance-critical parameters by factors of 2× to 30×, making uninformed substitution a direct risk to device yield, thermal management, and operational lifetime.

Y₂O₃
Substantially lower plasma etch rate and broader IR range
Al₂O₃
Y₂O₃
Approximately twice the thermal conductivity, better heat dissipation
YAG
Y₂O₃
Phase-stable cubic structure; no disruptive transformations
ZrO₂
Y₂O₃
~4× higher dielectric constant enables gate dielectric scaling
SiO₂

Yttrium Oxide Differentiation Evidence


Y₂O₃ vs. YAG Thermal Conductivity for Laser Hosts

At 300 K, Y₂O₃ exhibits a thermal conductivity of ~27 W/m·K, which is approximately twice that of YAG (~13.5 W/m·K) [1]. This 2× advantage is critical for heat extraction in high-power laser operation, where thermal lensing and stress fracture limit output power. The difference persists in doped forms: Yb:Y₂O₃ transparent ceramics retain nearly twice the thermal conductivity of Yb:YAG [1].

Thermal Conductivity
Reported
~27 vs ~13.5 W/m·K (2×)
Supports laser host thermal management
Room temperature, steady-state heat-flow data
Solid-state lasers Thermal management Transparent ceramics

Plasma Etch Resistance: Y₂O₃ vs. Al₂O₃

Under CF₄/Ar/O₂ plasma etching conditions, a Y₂O₃-Y₄Al₂O₉ (Y₂O₃-YAM) composite layer sinter-bonded onto Al₂O₃ substrate exhibited an etching rate of only 36 nm/h, representing just 3.4% of the etching rate of Al₂O₃ under identical conditions [1]. This corresponds to an Al₂O₃ etch rate of approximately 1059 nm/h, meaning the yttria-based material erodes ~30× slower.

Plasma Etch Resistance
Head-to-head
36 nm/h vs ~1059 nm/h (30× slower)
Extends chamber component lifetime
CF₄/Ar/O₂ plasma; Y₂O₃-YAM composite layer
Semiconductor manufacturing Plasma etching Chamber ceramics

Y₂O₃ vs. SiO₂ as Gate Dielectric

Thermally oxidized Y₂O₃ films on silicon provide a dielectric constant of 14–18, representing a factor of approximately 4× advantage over SiO₂ (ε = 3.9) [1][2]. In direct electrical characterization, Y₂O₃-on-Si structures achieved leakage current density better than 10⁻¹⁰ A/cm² at an applied field of 1.9 MV/cm, with high breakdown strength and well-behaved C–V characteristics [1]. Y₂O₃ also exhibits a low lattice mismatch with silicon, enabling integration as a SiO₂ replacement in CMOS devices [3].

Gate Dielectric
Head-to-head
κ=14–18 vs 3.9; leakage <10⁻¹⁰ A/cm²
Enables scaled CMOS gate stacks
Thermally oxidized Y/Si films; 1.9 MV/cm field
High-κ gate dielectric CMOS scaling VLSI technology

Y₂O₃ vs. Lu₂O₃ Phonon Energy

Y₂O₃ exhibits the lowest maximum phonon cutoff energy among the cubic rare-earth sesquioxides, at approximately 550 cm⁻¹, compared to ~611 cm⁻¹ for Lu₂O₃ and ~666 cm⁻¹ for Sc₂O₃ [1][2]. Direct spectroscopic comparison of Er³⁺-doped sesquioxides confirms that Er:Y₂O₃ possesses the lowest phonon energies and, consequently, the longest ⁴I₁₁/₂ luminescence lifetimes among the three hosts [2]. Eu³⁺-doped Y₂O₃ achieves near-unity quantum efficiency (~100%) as a red phosphor, a benchmark unmatched by most oxide hosts .

Phonon Energy
Reported
~550 vs ~611 cm⁻¹ (Lu₂O₃), ~666 cm⁻¹ (Sc₂O₃)
Reduces non-radiative relaxation
Raman; Er³⁺ ⁴I₁₁/₂ lifetime comparison
Phosphor host Upconversion luminescence Non-radiative decay

Y₂O₃ vs. ZrO₂ Phase Stability

Y₂O₃ maintains a single cubic phase (space group Ia3̄) from room temperature up to approximately 2200 °C without any phase transformation, as confirmed by petrographic, X-ray, and differential thermal analyses [1][2]. In contrast, pure ZrO₂ undergoes a disruptive monoclinic → tetragonal phase transition at ~1170 °C with ~4.5% volume contraction, followed by a tetragonal → cubic transition at ~2370 °C; upon cooling, the tetragonal → monoclinic re-transformation generates catastrophic cracking [3][4]. This phase stability of Y₂O₃ eliminates the need for stabilizing dopants (e.g., Y₂O₃ itself is used to stabilize ZrO₂ as YSZ) [4].

Phase Stability
Class-level
0 vs 2 transformations (4.5% volume change)
Eliminates thermal fatigue microcracking
Cubic phase stable RT–2200°C; XRD/DTA data
Phase stability Refractory ceramics High-temperature optics

Optical Transparency: Y₂O₃ vs. Al₂O₃

Y₂O₃ transparent ceramic exhibits useful optical transmission over the range 0.23–8.0 µm, substantially broader than most competing oxide transparent ceramics [1]. By comparison, Al₂O₃ (sapphire), MgAl₂O₄ spinel, and AlON all begin to lose transmittance at wavelengths below approximately 5 µm [1]. At 1050 nm, Y₂O₃ achieves a refractive index of 1.89 with theoretical transmittance exceeding 80%, and its cubic crystal structure eliminates birefringence-related image distortion .

Optical Transparency
Reported
0.23–8.0 µm vs ~5 µm cutoff (Al₂O₃)
Single window for UV–MWIR sensors
Polycrystalline ceramic; FTIR spectroscopy
Infrared windows Transparent ceramics Multi-spectral optics

Yttrium Oxide Application Scenarios


High-Power Transparent Ceramic Lasers

Y₂O₃'s ~27 W/m·K thermal conductivity at 300 K—twice that of YAG—enables significantly higher heat extraction from the gain medium in diode-pumped solid-state lasers . This directly mitigates thermal lensing and stress birefringence, which are the primary power-limiting mechanisms in Yb:YAG lasers. Yb:Y₂O₃ transparent ceramics, fabricated via vacuum sintering followed by hot isostatic pressing, are being developed for >1 kW average power operation with near-diffraction-limited beam quality. The wide transparency (0.23–8.0 µm) and low phonon energy (~550 cm⁻¹) further reduce parasitic losses and enable efficient lasing at wavelengths where YAG absorption is problematic [1].

Plasma-Resistant Chamber Components

In high-aspect-ratio semiconductor etching using CF₄/Ar/O₂ plasmas, Y₂O₃-based ceramics erode at only 36 nm/h—approximately 3.4% of the etch rate of Al₂O₃ under identical conditions [2]. This 30× improvement in plasma erosion resistance extends the preventive maintenance cycle for chamber windows, rings, and injectors, reduces wafer-level particulate defects caused by non-volatile fluoride redeposition, and lowers total cost of ownership in advanced logic and 3D NAND flash manufacturing. Sinter-bonded Y₂O₃-YAM composite coatings on Al₂O₃ substrates offer a cost-effective deployment pathway by combining the plasma resistance of Y₂O₃ with the mechanical support of Al₂O₃ [2].

High-κ Gate Dielectric for Scaled CMOS

With a dielectric constant of 14–18, Y₂O₃ offers a ~4× increase in gate capacitance per unit area compared to SiO₂ (κ = 3.9), allowing physically thicker dielectrics that suppress direct tunneling leakage while maintaining the required equivalent oxide thickness [3][4]. The measured leakage current density of <10⁻¹⁰ A/cm² at 1.9 MV/cm, combined with low lattice mismatch to silicon and conduction band offsets >2.3 eV, makes Y₂O₃ a viable candidate for both passive VLSI capacitors and active MOSFET gate stacks. Stacked Y₂O₃/HfO₂ bilayer dielectrics have further demonstrated superior channel mobility and device reliability compared to pure HfO₂ gates [5].

MWIR Transparent Windows and Domes

Y₂O₃ transparent ceramics transmit from 0.23 µm in the UV through 8.0 µm in the MWIR, providing over 3 µm of additional IR coverage beyond the ~5 µm cutoff of Al₂O₃, spinel, and AlON [1][6]. This enables a single Y₂O₃ window to serve visible, near-IR, SWIR, and MWIR sensor paths without the complexity of multi-material window assemblies. The cubic crystal structure eliminates birefringence and image ghosting, while the high melting point (2439 °C) and absence of phase transformations ensure dimensional stability in high-speed aerodynamic heating environments [7]. The high refractive index (~1.89 at 1050 nm) with >80% theoretical transmittance supports precision optical design with minimal spherical aberration.

Application
Selection Property
Validation Focus
High-Power Transparent Ceramic Lasers
High thermal conductivity host lattice
Thermal lensing mitigation, CW/pulsed power scaling
Plasma-Resistant Chamber Components
Plasma erosion resistance
Extended preventive maintenance cycle, reduced wafer defects
High-κ Gate Dielectric for Scaled CMOS
Dielectric constant (κ) scaling
Leakage current suppression at equivalent oxide thickness
MWIR Transparent Windows and Domes
Broad UV–MWIR transmission, cubic symmetry
Birefringence-free multi-spectral imaging, high-temperature stability

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